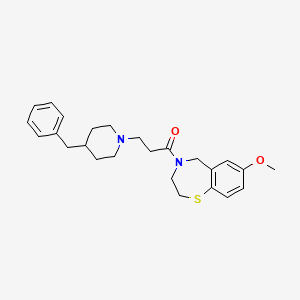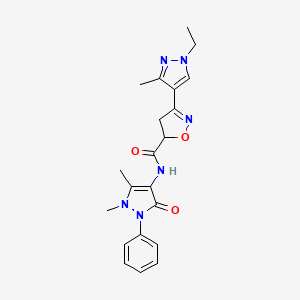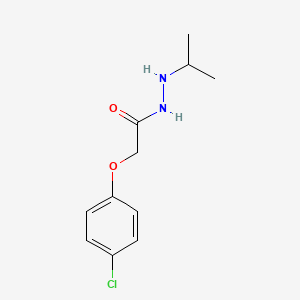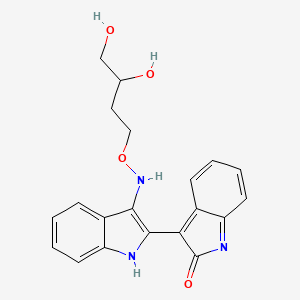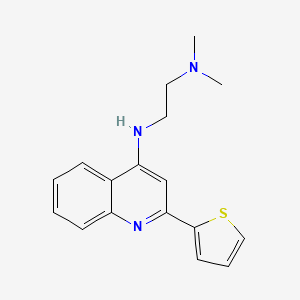
杆菌肽锌
概述
描述
Albac is a compound known for its antibacterial properties. It is primarily used in veterinary medicine to promote growth and improve feed efficiency in livestock. Albac contains zinc bacitracin, which is a zinc salt of a fermentation product obtained by culturing Bacillus licheniformis on media adapted for microbiological production of bacitracin and calcium carbonate .
体内
Bacitracin zinc has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have been conducted to evaluate the efficacy of bacitracin zinc in treating various bacterial infections. These studies have shown that bacitracin zinc is effective in treating a variety of infections, including skin and eye infections. In addition, bacitracin zinc has been used to prevent bacterial infections in animal feeds.
体外
In vitro studies have been conducted to evaluate the mechanism of action of bacitracin zinc. These studies have shown that bacitracin zinc inhibits the growth of bacteria by interfering with their cell wall synthesis. In addition, bacitracin zinc has been used in a variety of laboratory experiments to study the effects of antibiotics on bacterial growth and the development of antibiotic resistance.
作用机制
The mechanism of action of Albac involves the inhibition of bacterial cell wall synthesis. Zinc bacitracin binds to the bacterial cell wall precursors, preventing their incorporation into the cell wall. This leads to the disruption of cell wall synthesis and ultimately bacterial cell death . The molecular targets of zinc bacitracin are the lipid carriers involved in peptidoglycan synthesis .
生物活性
Bacitracin zinc has been shown to be active against a variety of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It is also active against certain Gram-negative bacteria, such as Pseudomonas aeruginosa. In addition, bacitracin zinc has been found to be active against certain fungi, such as Candida albicans.
Biochemical and Physiological Effects
Bacitracin zinc has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of peptidoglycan, as well as certain enzymes involved in the synthesis of lipids and proteins. In addition, bacitracin zinc has been found to inhibit the growth of bacteria by interfering with their cell wall synthesis.
实验室实验的优点和局限性
Bacitracin zinc has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of biological activities. In addition, it is relatively stable and can be stored for long periods of time without losing its efficacy. However, bacitracin zinc also has some limitations. It is not active against all bacteria, and it has been found to be toxic to certain types of cells, such as mammalian cells.
未来方向
The future of bacitracin zinc research is promising. It has been used in a variety of scientific research applications, and its potential for further applications is vast. Future research could focus on the development of new formulations of bacitracin zinc, as well as the development of new delivery systems. In addition, further research could be conducted to better understand the mechanism of action of bacitracin zinc and its effects on bacterial growth and development. Other potential future directions include the development of new antibacterial agents that are based on the structure of bacitracin zinc, as well as the development of new methods to detect and measure bacitracin zinc in biological samples.
科学研究应用
Albac has several scientific research applications, particularly in the fields of veterinary medicine and animal husbandry. It is used to:
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Albac involves the fermentation of Bacillus licheniformis. The bacteria are cultured in a medium that supports the production of bacitracin. The fermentation product is then treated with zinc salts to form zinc bacitracin .
Industrial Production Methods: In an industrial setting, the production of Albac involves large-scale fermentation processes. The fermentation broth is harvested, and the bacitracin is extracted and purified. The purified bacitracin is then reacted with zinc salts to produce zinc bacitracin. This product is then formulated into a granular premix for use in animal feeds .
化学反应分析
Types of Reactions: Albac, containing zinc bacitracin, primarily undergoes complexation reactions with zinc ions. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The primary reagent involved in the preparation of Albac is zinc salt, which reacts with bacitracin to form zinc bacitracin. The reaction conditions typically involve controlled pH and temperature to ensure optimal yield and purity .
Major Products Formed: The major product formed from the reaction of bacitracin with zinc salts is zinc bacitracin, which is the active ingredient in Albac .
相似化合物的比较
Similar Compounds:
- Bacitracin: The parent compound of zinc bacitracin, used in human medicine for topical applications.
- Polymyxin B: Another antibiotic used in veterinary medicine, but with a different mechanism of action.
- Tylosin: An antibiotic used in veterinary medicine for similar purposes but with a different chemical structure and mechanism of action.
Uniqueness: Albac is unique due to its formulation as zinc bacitracin, which enhances its stability and efficacy in animal feeds. Unlike other antibiotics, zinc bacitracin is not absorbed in the intestinal tract, reducing the risk of antibiotic resistance development .
属性
IUPAC Name |
4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOBVJFKSQBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O16SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1405-87-4 (Parent) | |
| Record name | Bacitracin zinc [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1488.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
| Record name | Bacillus subtilis | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
26-29 lb/cu ft | |
| Record name | Bacillus subtilis | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dry off-white to tan solid | |
CAS RN |
1405-89-6, 68038-70-0 | |
| Record name | Bacitracin zinc [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacillus subtilis | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bacillus subtilis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bacillus subtilis | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bacitracin zinc exert its antibacterial effect?
A1: Bacitracin zinc is a polypeptide antibiotic that disrupts bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate. [] C55-isoprenyl pyrophosphate is a crucial lipid carrier molecule involved in transporting peptidoglycan building blocks. By inhibiting this process, bacitracin zinc prevents the formation of new peptidoglycan, ultimately leading to bacterial cell lysis.
Q2: What is the specific target of bacitracin zinc?
A2: Bacitracin zinc binds to C55-isoprenyl pyrophosphate, preventing its dephosphorylation, which is essential for the molecule's role in peptidoglycan synthesis. []
Q3: What is the molecular formula and weight of bacitracin zinc?
A3: While the exact molecular formula and weight of bacitracin zinc can vary slightly depending on the specific composition of the mixture, matrix-assisted laser desorption ionization-tandem time-of-flight mass spectrometry (MALDI-(TOF/TOF) MS) studies have been used to characterize the compound and determine its sequence coverage. [] For a detailed analysis of bacitracin A, a major component of bacitracin zinc, refer to the cited study.
Q4: What spectroscopic techniques are useful for characterizing bacitracin zinc?
A4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the functional groups and electronic transitions present in bacitracin zinc, respectively. [] MALDI-(TOF/TOF) MS is also a valuable tool for sequencing and structural characterization of this polypeptide pharmaceutical. []
Q5: In what kind of formulations is bacitracin zinc typically found?
A5: Bacitracin zinc is commonly incorporated into ointments, creams, and sprays for topical application. [, , , ] Researchers have also explored its incorporation into other delivery systems, such as PLA composites, liposomes, and niosomes, to enhance its stability and delivery properties. [, , ]
Q6: How stable is bacitracin zinc in different formulations?
A6: The stability of bacitracin zinc can vary depending on the formulation and storage conditions. Studies on bacitracin zinc-loaded PLA composites suggest a shelf life of approximately 125 days. [] Niosomal formulations of bacitracin zinc have demonstrated better stability compared to liposomes. [, ]
Q7: How does the formulation of bacitracin zinc affect its release kinetics?
A7: The release kinetics of bacitracin zinc is influenced by the formulation. For example, PLA composites exhibited a sustained release profile following a zero-order release kinetics pattern. [] Niosomes and liposomes have also been investigated for their potential to modulate the delivery of bacitracin zinc. [, ]
Q8: What challenges are associated with the topical delivery of bacitracin zinc?
A8: Enhancing the penetration capacity of bacitracin zinc through the skin barrier is a common challenge for topical delivery. [, , ] Researchers have explored various strategies, including microemulsions and nanoparticle-based systems, to improve its permeation and efficacy. []
Q9: What types of bacteria are typically susceptible to bacitracin zinc?
A9: Bacitracin zinc demonstrates broad-spectrum activity against gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus. [] It is also effective against some gram-negative organisms, though resistance has been observed in species such as Serratia marcescens, Morganella morganii, and Proteus mirabilis. []
Q10: Has resistance to bacitracin zinc been observed?
A10: While bacitracin zinc remains effective against many bacterial strains, some level of resistance has been reported. [, ] Further research is needed to understand the mechanisms of resistance and develop strategies to mitigate its impact.
Q11: What are some alternatives to bacitracin zinc for the treatment of bacterial infections?
A14: Alternative topical antimicrobial agents include neomycin sulfate, polymyxin B sulfate, silver sulfadiazine, and mupirocin. [, ] The choice of treatment should be made based on the specific type of infection, patient factors, and potential for resistance or allergies.
Q12: Are there any alternatives to bacitracin zinc in animal feed?
A16: Researchers are exploring various alternatives to antibiotics in animal feed, including probiotics, prebiotics, organic acids, and essential oils. [, ] These alternatives aim to promote gut health, modulate the immune system, and improve overall animal performance without relying on traditional antibiotics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)
![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)
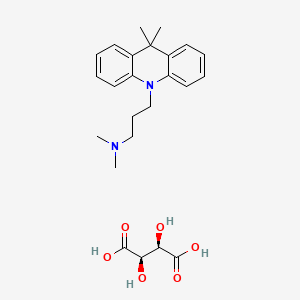
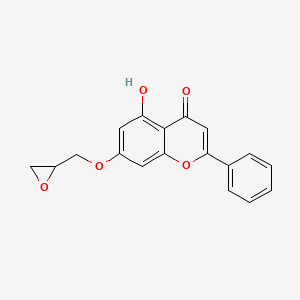

![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)


